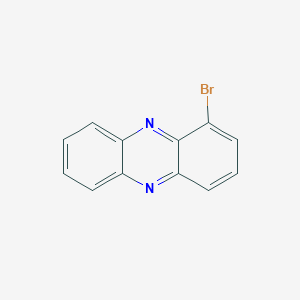

1-Bromophenazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromophenazine is a brominated derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The bromine substitution in this compound enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Méthodes De Préparation

1-Bromophenazine can be synthesized through several methods. One common approach involves the bromination of phenazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride . The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain high-purity this compound.

Analyse Des Réactions Chimiques

1-Bromophenazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: this compound can be oxidized or reduced to form different phenazine derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex phenazine derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminophenazines, while coupling reactions can produce biaryl phenazines.

Applications De Recherche Scientifique

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid is an organic compound with the molecular formula C6H5NO4. It features a dihydropyridine ring structure and has both hydroxyl and carboxylic acid functional groups. Classified as a cyclic dicarboxylic acid, this compound has potential applications in medicinal chemistry and biochemistry because of its unique structural properties.

Scientific Research Applications

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid has been studied for its potential biological activities. Preliminary investigations suggest that it may possess antimicrobial properties and could act as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to other bioactive compounds allows it to interact with biological targets, making it a candidate for further pharmacological studies.

Reactivity

The reactivity of 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Esterification: Carboxylic acid reacts with alcohols to form esters.

- Amidation: Carboxylic acid reacts with amines to form amides.

- Hydroxyl group modification: Hydroxyl group can undergo etherification or oxidation.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

Structural Similarities

Several compounds share structural similarities with 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7N1O4 | Contains a methyl group enhancing lipophilicity |

| Citrazinic acid | C7H8N2O4 | Exhibits different biological activities due to additional nitrogen atoms |

| 6-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7N1O4 | Features a hydroxyl group at position six affecting reactivity |

Mécanisme D'action

The mechanism of action of 1-Bromophenazine and its derivatives involves several pathways:

Redox Activity: Bromophenazine compounds exhibit redox activity, which can generate reactive oxygen species (ROS) that damage bacterial cells.

Inhibition of Biofilm Formation: These compounds can disrupt biofilm formation by interfering with quorum sensing and other biofilm-related processes.

Targeting Bacterial Membranes: Bromophenazine derivatives can interact with bacterial membranes, leading to increased permeability and cell death.

Comparaison Avec Des Composés Similaires

1-Bromophenazine can be compared with other phenazine derivatives, such as:

Phenazine-1-carboxylic Acid: Known for its potent activity against Mycobacterium tuberculosis.

Clofazimine: A phenazine derivative used as an antituberculosis agent.

The uniqueness of this compound lies in its enhanced reactivity due to the bromine substitution, which allows for a broader range of chemical modifications and applications.

Activité Biologique

1-Bromophenazine is a member of the phenazine family, known for its diverse biological activities, particularly in the context of antibacterial and anticancer properties. This article delves into the biological activity of this compound, highlighting its efficacy against various pathogens, particularly Staphylococcus aureus, and its potential applications in cancer therapy.

Overview of Phenazines

Phenazines are nitrogen-containing heterocycles that exhibit a range of biological activities, including antimicrobial and anticancer effects. They are produced by various microorganisms and have been identified as key players in microbial warfare against competing species. The unique structure of phenazines allows them to interact with cellular processes in both bacteria and human cells, making them a subject of extensive research.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Minimum Inhibitory Concentration (MIC) :

- The MIC for this compound against S. aureus ranges from 0.78 to 1.56 µM (0.31 to 0.62 µg/mL) . This potency is considerably higher than that of traditional antibiotics like pyocyanin, which indicates its potential as a novel antibacterial agent.

Biofilm Inhibition :

- In addition to its planktonic growth inhibition, this compound exhibits substantial biofilm inhibition activity. Biofilms formed by S. aureus are notoriously resistant to antibiotics, making their dispersion crucial for effective treatment. The effective concentration for biofilm dispersal (EC50) was found to be as low as 1.4 µM , showcasing its potential in combating biofilm-associated infections .

Structure-Activity Relationship (SAR)

The biological activity of bromophenazine derivatives has been explored through structure-activity relationship studies. Variations in the chemical structure significantly affect their antibacterial potency and biofilm inhibition capabilities.

| Compound | MIC (µM) | Biofilm Dispersal EC50 (µM) | Notable Activity |

|---|---|---|---|

| This compound | 0.78 - 1.56 | 1.4 - 29.3 | Strong against MRSA |

| Derivative A | 0.5 | 2.6 | Effective against biofilms |

| Derivative B | 2.0 | >100 | Limited activity |

Anticancer Activity

Research has also indicated that this compound possesses anticancer properties, particularly against various cancer cell lines such as HeLa and MCF-7.

Mechanism of Action :

- The compound induces apoptosis in cancer cells through mitochondrial pathways, activating caspase-3 and downregulating anti-apoptotic proteins like Bcl-2 . This mechanism highlights the dual therapeutic potential of bromophenazines in both infectious disease and cancer treatment.

Case Studies and Research Findings

Several studies have documented the effectiveness of bromophenazines in clinical settings:

- Antibacterial Efficacy : A study demonstrated that bromophenazine derivatives effectively reduced the viability of S. aureus biofilms by more than 64-fold compared to untreated controls .

- Cancer Cell Line Studies : In vitro studies on HeLa cells showed an IC50 value of 20 μg/mL , indicating significant cytotoxicity that could be harnessed for therapeutic applications .

- Resistance Mechanisms : Research into the resistance mechanisms employed by S. aureus has revealed that biofilms can alter the susceptibility profile of bacteria, making compounds like this compound critical in overcoming these challenges .

Propriétés

IUPAC Name |

1-bromophenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWIDHPFRZHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.